Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside
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Overview
Description
Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside is a complex organic compound belonging to the class of carbohydrates. It is a derivative of galactopyranoside, characterized by the presence of benzyl and methoxybenzylidene groups. This compound is widely used in the biomedical sector, particularly in drug synthesis and disease-related research investigations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside typically involves multiple steps. The process begins with the protection of hydroxyl groups on the galactopyranoside molecule using benzyl groups. This is followed by the formation of the methoxybenzylidene acetal at the 4,6-positions. The reaction conditions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Cleanroom environments and stringent quality control measures are employed to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl and methoxybenzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studying carbohydrate-protein interactions and glycosylation processes.
Medicine: It plays a role in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The benzyl and methoxybenzylidene groups enhance its binding affinity to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside
- Methyl 2,3-di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside
Uniqueness
Methyl 2,3-DI-O-benzyl-4,6-O-(4-methoxybenzylidene)-A-D-galactopyranoside is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both benzyl and methoxybenzylidene groups at specific positions on the galactopyranoside backbone differentiates it from other similar compounds and enhances its utility in various research and industrial applications .
Properties
Molecular Formula |
C29H32O7 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4aR,6S,7R,8S,8aS)-6-methoxy-2-(4-methoxyphenyl)-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C29H32O7/c1-30-23-15-13-22(14-16-23)28-34-19-24-25(36-28)26(32-17-20-9-5-3-6-10-20)27(29(31-2)35-24)33-18-21-11-7-4-8-12-21/h3-16,24-29H,17-19H2,1-2H3/t24-,25+,26+,27-,28?,29+/m1/s1 |
InChI Key |
DHAREFMCLBQPOA-ZIFDVUIGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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